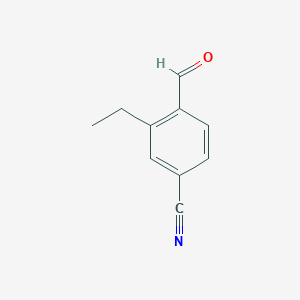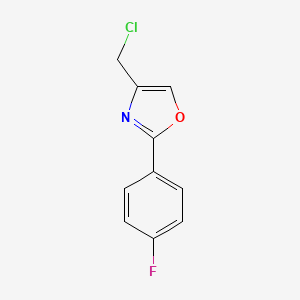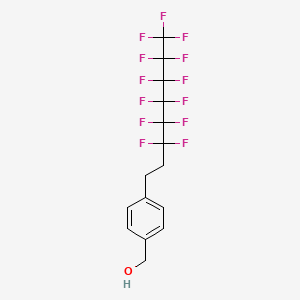![molecular formula C15H26O3 B1602620 7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane CAS No. 457949-49-4](/img/structure/B1602620.png)
7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane
Vue d'ensemble
Description
7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane is a heterocyclic organic compound . Its CAS number is 457949-49-4 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 254.37 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Chemical Structure and Properties
7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane is a compound structurally related to sesquiterpenes and other bicyclic nonane compounds. Research by Song et al. (2006) on similar compounds isolated from brown alga Dictyopteris divaricata revealed minor sesquiterpenes with novel carbon skeletons, highlighting the diversity and complexity of these types of molecules (Song et al., 2006).
Synthesis and Transformation
Studies on similar bicyclic nonane derivatives have focused on their synthesis and chemical transformations. Kimoto et al. (1972) and Vasilyev et al. (1982, 1984) conducted research on the hydrogenation and rearrangement reactions of bicyclic nonanes, providing insights into their chemical behavior and potential applications (Kimoto et al., 1972), (Vasilyev et al., 1982), (Vasilyev et al., 1984).
Catalytic Applications
Mahmoud et al. (2020) explored the catalytic applications of compounds structurally related to 7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane. They synthesized water-soluble cyclic acetyl-triaza-phosphines and demonstrated their effectiveness in catalyzing azide-alkyne cycloaddition, an important reaction in organic chemistry (Mahmoud et al., 2020).
Molecular Structure Analysis
Research into the molecular structures of related bicyclic compounds provides valuable information for understanding their properties and potential applications. For example, Zefirova et al. (2007) analyzed the crystal structure of a tritylated product of a bicyclic nonane derivative, contributing to the knowledge of molecular packing and conformation in these compounds (Zefirova et al., 2007).
Propriétés
IUPAC Name |
1-(2,7-dihydroxy-3a-methyl-6-propan-2-yl-1,2,3,4,5,6,7,7a-octahydroinden-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O3/c1-8(2)10-5-6-15(4)7-11(17)12(9(3)16)13(15)14(10)18/h8,10-14,17-18H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHGSTTYLUUHTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(CC(C(C2C1O)C(=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584228 | |
| Record name | 1-[2,7-Dihydroxy-3a-methyl-6-(propan-2-yl)octahydro-1H-inden-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane | |
CAS RN |
457949-49-4 | |
| Record name | 1-[2,7-Dihydroxy-3a-methyl-6-(propan-2-yl)octahydro-1H-inden-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate;hydrate](/img/structure/B1602550.png)
![(1S,4S)-(-)-2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1602553.png)


